Benzyl 7-(4-(benzyloxy)phenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 7-(4-(benzyloxy)phenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in medicinal chemistry and material science. This compound features a benzyl group, a dihydrotetrazolopyrimidine core, and a benzyloxyphenyl moiety, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(4-(benzyloxy)phenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves several steps:
Formation of the Dihydrotetrazolopyrimidine Core: : This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.
Introduction of the Benzyloxyphenyl Group: : The benzyloxyphenyl moiety is introduced through a nucleophilic aromatic substitution reaction, where a benzyloxyphenyl halide reacts with the dihydrotetrazolopyrimidine core.
Esterification: : The carboxylic acid group is converted to its benzyl ester form using benzyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques can also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: : The dihydrotetrazolopyrimidine core can be reduced to form tetrazolopyrimidines.
Substitution: : The benzyloxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Benzaldehyde, benzoic acid.
Reduction: : Tetrazolopyrimidines.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility:
Chemistry: : It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Biology: : It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: : It is explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: : It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its role as a dihydrotetrazolopyrimidine derivative. These compounds are known to interact with various biological targets, including enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 7-(4-(benzyloxy)phenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
This compound
Uniqueness
This compound is unique due to its specific structural features, including the presence of the benzyloxyphenyl group and the dihydrotetrazolopyrimidine core, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
benzyl 5-methyl-7-(4-phenylmethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-18-23(25(32)34-17-20-10-6-3-7-11-20)24(31-26(27-18)28-29-30-31)21-12-14-22(15-13-21)33-16-19-8-4-2-5-9-19/h2-15,24H,16-17H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKHFSWBNAORNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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